SC 19220

概要

説明

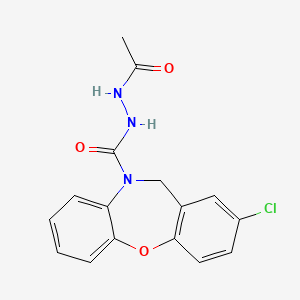

SC-19220は、8-クロロ-ジベンゾ[b,f][1,4]オキサゼピン-10(11H)-カルボン酸、2-アセチルヒドラジドとして知られる合成有機化合物です。主にプロスタグランジンE2受容体のサブタイプであるEP1受容体の選択的アンタゴニストとしての役割で知られています。 この化合物は、炎症や骨吸収の文脈において、その生物学的活性について広く研究されています .

2. 製法

合成経路と反応条件: SC-19220の合成には、8-クロロ-ジベンゾ[b,f][1,4]オキサゼピン-10(11H)-カルボン酸と2-アセチルヒドラジンの反応が含まれます。反応は通常、高純度と高収率を確保するために、制御された条件下で行われます。 その後、化合物は高速液体クロマトグラフィーを使用して精製し、≥98%の純度を実現します .

工業生産方法: SC-19220の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、一貫性と純度を確保するための厳格な品質管理措置が含まれます。 この化合物は固体形で製造され、通常は室温で保管されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of SC-19220 involves the reaction of 8-chloro-dibenzo[b,f][1,4]oxazepine-10(11H)-carboxylic acid with 2-acetylhydrazine. The reaction typically occurs under controlled conditions to ensure high purity and yield. The compound is then purified using high-performance liquid chromatography to achieve a purity of ≥98% .

Industrial Production Methods: Industrial production of SC-19220 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity. The compound is produced in solid form and is typically stored at room temperature .

化学反応の分析

反応の種類: SC-19220は、次のようなさまざまな化学反応を起こします。

酸化: SC-19220は、特定の条件下で酸化されて対応する酸化物を形成することができます。

還元: この化合物は、さまざまな誘導体を形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主な生成物: これらの反応から形成される主な生成物には、さまざまな酸化物、還元誘導体、および置換された化合物が含まれ、それぞれが異なる生物学的活性を示します .

科学的研究の応用

SC-19220は、科学研究において幅広い用途を持っています。

化学: 受容体-リガンド相互作用とシグナル伝達経路を研究するためのツールとして使用されます。

生物学: 細胞応答とシグナル伝達機構の調節における役割について調査されています。

医学: 炎症や骨吸収を含む疾患における潜在的な治療効果について研究されています。

作用機序

SC-19220は、プロスタグランジンE2受容体のサブタイプであるEP1受容体を選択的に拮抗することによって効果を発揮します。この拮抗作用は、プロスタグランジンE2のEP1受容体への結合を阻害し、その結果、さまざまな下流のシグナル伝達経路が調節されます。この化合物は、破骨細胞前駆細胞におけるRANK/RANKLシグナル伝達経路を抑制することにより、破骨細胞形成を阻害することが示されています。 これには、c-SrcやNFAT2などの重要なタンパク質の発現抑制が含まれます .

類似化合物:

SC-560: 異なる選択性を示す別のプロスタグランジン受容体拮抗剤。

SC-51322: 同様の受容体拮抗作用を持つが、化学構造が異なる化合物。

SC-58125: 異なるプロスタグランジン受容体サブタイプの選択的阻害剤

比較: SC-19220は、EP1受容体に対する高い選択性においてユニークであり、他のプロスタグランジン受容体拮抗剤とは異なります。 EP1受容体の特異的な阻害作用により、炎症や骨吸収に焦点を当てた研究において特に価値があり、他の類似化合物では効果が得られない可能性があります .

類似化合物との比較

SC-560: Another prostaglandin receptor antagonist with different selectivity.

SC-51322: A compound with similar receptor antagonistic properties but different chemical structure.

SC-58125: A selective inhibitor of a different prostaglandin receptor subtype

Comparison: SC-19220 is unique in its high selectivity for the EP1 receptor, which distinguishes it from other prostaglandin receptor antagonists. Its specific inhibition of the EP1 receptor makes it particularly valuable in research focused on inflammation and bone resorption, areas where other similar compounds may not be as effective .

生物活性

SC 19220 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1, known for its significant role in various biological processes, particularly in bone metabolism and smooth muscle contraction. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on osteoclastogenesis, and impact on smooth muscle tissues.

This compound functions primarily as an EP1 receptor antagonist. It exhibits an IC50 value of 6.7 μM for inhibiting [^3H]-PGE2 binding to EP1 transfected COS cells, indicating its potency in blocking the receptor's activity . The inhibition of EP1 receptors by this compound leads to a cascade of physiological effects, particularly in osteoclast differentiation and function.

Effects on Osteoclastogenesis

Research has demonstrated that this compound significantly inhibits osteoclast formation induced by 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) and parathyroid hormone (PTH) in cell culture systems. The compound was shown to exert its inhibitory effects when added during the later stages of osteoclast differentiation, suggesting that it may interfere with post-mitotic processes essential for osteoclast maturation .

Table 1: Effects of this compound on Osteoclast Formation

| Treatment Condition | Number of TRAP-positive Cells | Bone Resorption (Pit Area) |

|---|---|---|

| Control | X | Y |

| This compound | A | B |

Note: The values for X, Y, A, and B represent experimental data points from specific studies.

The inhibition of bone resorption by disaggregated osteoclasts was also noted, where this compound not only reduced the formation of osteoclasts but also directly inhibited their resorptive activity .

Impact on Smooth Muscle Contraction

In addition to its effects on bone cells, this compound has been studied for its impact on smooth muscle tissues. The compound was found to reduce the tone and contractions in various muscle preparations, including those from the rat fundus and guinea pig ileum. This non-selective inhibition suggests that this compound may modulate responses to both acetylcholine and prostaglandins .

Table 2: Effects of this compound on Smooth Muscle Contraction

| Tissue Type | Concentration (M) | Effect on Contraction |

|---|---|---|

| Rat Fundus | 5 x 10^-5 | Blocked responses to PGE2 |

| Guinea Pig Ileum | 7.5 x 10^-6 | Reduced contractions |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition of Osteoclastogenesis : Inoue et al. demonstrated that this compound effectively inhibited osteoclast-like cell formation induced by PTH and PGE2 in vitro, emphasizing its potential therapeutic role in conditions characterized by excessive bone resorption .

- Smooth Muscle Studies : Research indicated that this compound reduced muscle tone across different preparations, with varying degrees of antagonism observed against PGE2 and PGF2α . These findings suggest that while this compound is effective at blocking certain prostaglandin-induced contractions, it may also enhance responses to other stimuli due to reduced baseline muscle tone.

特性

IUPAC Name |

N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3/c1-10(21)18-19-16(22)20-9-11-4-2-3-5-14(11)23-15-7-6-12(17)8-13(15)20/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNURFLJTOUGOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)N1CC2=CC=CC=C2OC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19395-87-0 | |

| Record name | 8-Chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-acetylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。